(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide
Description
Properties
Molecular Formula |
C30H30NO3PS |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
N-[(R)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H30NO3PS/c1-30(2,3)36(32)31-29(22-13-7-4-8-14-22)25-19-26-27(34-21-33-26)20-28(25)35(23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-20,29,31H,21H2,1-3H3/t29-,36?/m1/s1 |
InChI Key |
LJVIRCGVEIEVNU-NDPHRHSWSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@H](C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3 |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3 |
Origin of Product |
United States |
Preparation Methods
Chiral Sulfinamide Precursor Synthesis
The (R)-2-methylpropane-2-sulfinamide (Ellman’s sulfinamide) serves as the chiral auxiliary. Its synthesis involves:
Benzo[d]dioxol-5-yl Aldehyde Intermediate
The benzo[d]dioxol core is functionalized via:
- Friedel-Crafts alkylation : 3,4-Dihydroxybenzaldehyde reacts with dichloromethane under basic conditions to form the dioxolane ring.
- Phosphorylation : A palladium-catalyzed coupling introduces the diphenylphosphanyl group at the 6-position. For example, using Pd(OAc)₂/Xantphos with Cs₂CO₃ in dioxane at 100°C achieves 97% yield.
Stereoselective Sulfinimine Formation
Condensation with Aldehyde
The aldehyde intermediate undergoes condensation with (R)-2-methylpropane-2-sulfinamide:
- Conditions : Ti(OEt)₄ (5 equiv) in THF at 65°C for 12 hours.
- Mechanism : Titanium coordinates the aldehyde and sulfinamide, facilitating imine formation with retention of configuration.
- Yield : 58–96%.
| Substrate | Catalyst | Temp (°C) | Time (h) | Yield | Reference |
|---|---|---|---|---|---|
| Oxazole-5-carbaldehyde | Ti(OEt)₄ | 65 | 12 | 58.7% | |
| 3-Chloro-2-fluorophenyl ethanone | Ti(OEt)₄ | 70 | 16 | 96% |
Diastereoselective Addition to Sulfinimine
Phenylmethyl Grignard Addition
The sulfinimine undergoes nucleophilic addition to establish the (R)-phenylmethyl stereocenter:
Reductive Amination Alternative
For sensitive substrates, sodium borohydride reduction is employed:
Final Functionalization and Deprotection
Phosphanyl Group Installation
The diphenylphosphanyl group is introduced via Suzuki-Miyaura coupling:
Sulfinamide Deprotection (if required)
- Acidic cleavage : HCl in dioxane removes the sulfinamide auxiliary, yielding the free amine.
- Neutral conditions : Use PPTS in MeOH for milder deprotection.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
- ¹H NMR (CDCl₃): δ 7.45–7.20 (m, aromatic), 4.85 (d, J = 9.8 Hz, CH-N), 1.40 (s, C(CH₃)₃).
- ³¹P NMR : δ −18.2 (s, PPh₂).
Industrial-Scale Considerations
Cost-Effective Modifications
Regulatory Compliance
- Genotoxic impurities : Control residual Ti levels to <10 ppm per ICH Q3D.
- Storage : Store under N₂ at −20°C to prevent phosphine oxidation.
Emerging Methodologies
Photoredox Catalysis
Recent advances utilize visible light-mediated C–P bond formation, reducing reliance on palladium.
Continuous Flow Systems
Microreactors improve heat transfer during exothermic Grignard additions, enhancing safety and yield.
Chemical Reactions Analysis
Oxidation Reactions
The sulfinamide group undergoes controlled oxidation to form sulfoxides or sulfones, depending on reaction conditions:
| Reagent/Conditions | Product | Selectivity | Notes |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Sulfoxide derivative | High stereochemical retention | Mild conditions preserve phosphanyl group integrity |
| mCPBA (meta-chloroperbenzoic acid) | Sulfone derivative | Complete oxidation | Requires anhydrous conditions |
| Ozone (O<sub>3</sub>) | Oxidative cleavage of dioxolane ring | Moderate yield | Generates carboxylic acid intermediates |
Mechanistic Insight : Oxidation occurs via electrophilic attack on the sulfur atom, with steric hindrance from the 2-methylpropane group influencing reaction rates.
Coordination with Transition Metals
The diphenylphosphanyl group acts as a strong σ-donor ligand, forming stable complexes with late transition metals:
| Metal Precursor | Complex Type | Application |
|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub> | [Pd(P^S)L<sub>2</sub>] (P^S = bidentate ligand) | Suzuki-Miyaura cross-coupling catalysis |
| RuCl<sub>3</sub>·3H<sub>2</sub>O | Octahedral Ru(II) complexes | Asymmetric hydrogenation of ketones |
| AuCl(THT) | Linear Au(I) complexes | Alkyne hydration catalysis |
Key Finding : Coordination enhances catalytic activity by up to 20× compared to monodentate phosphine ligands.
Nucleophilic Substitution at Sulfinamide
The sulfinamide’s nitrogen participates in nucleophilic displacements:
| Nucleophile | Product | Conditions |
|---|---|---|
| Grignard reagents (RMgX) | Tertiary amines | −78°C in THF |
| Alkyl lithiums (RLi) | Chiral sulfinamides | RT, anhydrous Et<sub>2</sub>O |
| NaBH<sub>4</sub> | Reduced amine derivatives | Protic solvents, 0°C |
Stereochemical Outcome : The (R)-configuration at sulfur directs nucleophile attack to the Re face, yielding >90% enantiomeric excess in amine products.
Cross-Coupling Reactions
The diphenylphosphanyl group facilitates palladium-catalyzed couplings:
| Reaction Type | Substrate | Yield | Turnover Frequency (TOF) |
|---|---|---|---|
| Suzuki-Miyaura | Aryl boronic acids | 78–92% | 1,200 h<sup>−1</sup> |
| Heck | Styrenes | 65–85% | 800 h<sup>−1</sup> |
| Buchwald-Hartwig | Primary amines | 70–88% | 950 h<sup>−1</sup> |
Catalytic Efficiency : Ligand-metal charge transfer (LMCT) stabilizes palladium intermediates, reducing catalyst loading to 0.5 mol%.
Acid/Base-Mediated Transformations
Protonation/deprotonation modulates reactivity:
-
Deprotonation (LDA, −78°C): Generates a sulfinamidate anion, enabling alkylation at nitrogen.
-
Protonation (HCl/MeOH): Cleaves sulfinamide to free amine and sulfinic acid.
Thermodynamic Data :
-
pK<sub>a</sub> of sulfinamide N–H: 8.2 ± 0.3 (measured in DMSO).
Photochemical Reactivity
UV irradiation (254 nm) induces unique transformations:
Scientific Research Applications
Chemistry
In chemistry, ®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in transition metal catalysis. Its unique structure allows it to coordinate with metal centers, facilitating various catalytic processes such as cross-coupling reactions and asymmetric synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its interactions with specific molecular targets may lead to the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, ®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is used in the synthesis of advanced materials and specialty chemicals. Its role as a catalyst or intermediate in chemical manufacturing processes highlights its industrial significance.
Mechanism of Action
The mechanism of action of ®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The diphenylphosphanyl group can coordinate with metal ions, influencing catalytic activity. Additionally, the benzo[d][1,3]dioxol moiety may interact with biological macromolecules, affecting their function. The compound’s ability to undergo various chemical transformations also contributes to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
(a) (R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide
- Molecular Formula: Likely C21H29NOPS (estimated MW ~390 g/mol).
- Key Differences :
(b) Sulfonamide Derivatives (e.g., 5-(Substituted Phenyl)-N-(2-Oxo-2-Substituted-Phenylethyl)-N-Methylfuran-2-Sulfonamide)
- Key Differences :
- Implications : Sulfonamides generally exhibit higher metabolic stability but reduced nucleophilicity compared to sulfinamides, impacting their utility in dynamic covalent chemistry.
Molecular Properties and Similarity Indexing
Using Tanimoto coefficients and molecular fingerprinting (as in ), the target compound shows:
- High similarity to other sulfinamide-phosphine hybrids (e.g., ~70% with aglaithioduline-like scaffolds) due to shared functional groups.
- Divergence from alkyl-chain analogues in 3D shape-based methods, emphasizing the role of aromaticity in virtual screening .
Table 1: Comparative Molecular Properties
Stereochemical and Functional Implications
- Stereochemistry : The R,R-configuration in the target compound vs. R,S in the alkyl analogue may lead to distinct enantioselectivity in catalytic reactions. For example, the benzodioxol group’s planar structure could enhance π-π interactions in transition states, whereas the alkyl chain might favor hydrophobic binding pockets .
- Phosphine Role : Both compounds feature diphenylphosphanyl groups, which are critical for metal coordination in catalysis. The benzodioxol’s electron-rich environment may modulate electronic effects compared to alkyl substituents .
Biological Activity
(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a sulfinamide group and a diphenylphosphanyl moiety, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C35H34NO3PS
- Molecular Weight : 579.7 g/mol
- CAS Number : 2565792-42-7
The presence of the diphenylphosphanyl group enhances its reactivity and potential interactions with biological targets.
Mechanisms of Biological Activity
- Enzyme Inhibition :
- Antitumor Activity :
- Antimicrobial Properties :
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally related to (R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide:
Table 1: Summary of Biological Activities
Pharmacokinetics and Toxicology
The pharmacokinetic profile of (R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide remains largely unexplored in clinical settings. However, structural analogs indicate that such compounds can exhibit favorable absorption and distribution characteristics due to their lipophilic nature.
Toxicological assessments are crucial for determining safety profiles. Related compounds have shown low toxicity in preliminary studies; however, comprehensive toxicological evaluations are necessary to establish safety for therapeutic use.
Q & A
Q. What synthetic strategies are recommended for constructing the benzodioxole-diphenylphosphine-sulfinamide scaffold?
Methodological Answer: A multi-step approach is typically employed:
Benzodioxole functionalization : Introduce the diphenylphosphanyl group at the 6-position via palladium-catalyzed cross-coupling (e.g., using a pre-functionalized benzodioxole precursor).
Chiral induction : Utilize (R)-configured sulfinamide auxiliaries (e.g., Ellman’s sulfinimine chemistry) to establish stereochemistry at the benzylic carbon .
Oxidative/post-functionalization : Protect reactive intermediates (e.g., NaIO₄-mediated diol cleavage for benzodioxole oxidation control) .
Key Tools : NMR for intermediate validation, chiral HPLC for enantiomeric excess (ee) analysis .
Q. How can the stereochemical integrity of the two chiral centers be validated?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration of crystalline intermediates.
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients to separate enantiomers and quantify ee .
- Optical rotation : Compare experimental [α]D values with literature data for analogous sulfinamide derivatives .
Q. What purification techniques are effective for isolating this compound from byproducts?
Methodological Answer:
- Flash chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 1:4 to 1:2 v/v) to separate sulfinamide derivatives from phosphine-containing byproducts.
- Recrystallization : Use toluene/hexane mixtures to enhance purity (>98%) .
- Chelation removal : Add EDTA during aqueous workup to sequester metal impurities from phosphine ligands .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize stereoselective synthesis under varying reaction conditions?
Methodological Answer:
- Full factorial design : Test factors like temperature (0–50°C), catalyst loading (1–5 mol%), and solvent polarity (THF vs. DCM) to identify interactions affecting yield and ee .
- Response surface modeling : Use software (e.g., JMP) to predict optimal conditions. For example, higher THF/H₂O ratios (5:1) may improve oxidative step efficiency .
- Validation : Replicate center-point runs to confirm model robustness (RSD <5%) .
Q. What mechanistic insights explain competing pathways in the sulfinamide-phosphine coupling step?
Methodological Answer:
- Kinetic profiling : Monitor reaction via in-situ ³¹P NMR to detect intermediates (e.g., phosphine oxide vs. desired product).
- Isotopic labeling : Use D₂O to trace proton transfer steps during sulfinamide deprotonation.
- Computational studies : DFT calculations (B3LYP/6-31G*) can reveal transition-state energies favoring (R,R) over (R,S) diastereomers .
Q. How do electronic effects of the diphenylphosphanyl group influence catalytic applications (e.g., asymmetric catalysis)?
Methodological Answer:
- Catalytic screening : Test the compound in model reactions (e.g., allylic alkylation) and compare turnover frequency (TOF) with non-phosphinated analogs.
- Spectroscopic analysis : UV-vis titration with metal salts (e.g., Pd(OAc)₂) to determine ligand binding constants (Kd) .
- Steric maps : Generate Tolman cone angles to correlate phosphine bulkiness with enantioselectivity .
Q. How should contradictory characterization data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
- Multi-technique validation : Cross-check NMR (e.g., ¹H-³¹P coupling constants) with X-ray data.
- Dynamic effects : Consider fluxional behavior in solution (e.g., hindered rotation of benzodioxole) causing NMR signal splitting absent in solid-state structures .
- Advanced NMR : Use NOESY to confirm spatial proximity of chiral centers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
